molecular formula C21H26ClN3 B11954487 N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride CAS No. 853349-65-2

N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride

Cat. No.: B11954487
CAS No.: 853349-65-2
M. Wt: 355.9 g/mol
InChI Key: UFXRSPKZZVWXJK-UHFFFAOYSA-N
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Description

N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride typically involves multiple steps, starting from the quinoline core. Common synthetic routes include:

    Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Doebner-Von Miller Synthesis: This method uses aniline and β-ketoesters under acidic conditions to form the quinoline ring.

    Friedländer Synthesis: This involves the condensation of 2-aminobenzaldehyde with ketones.

The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Scientific Research Applications

N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to DNA or proteins, inhibiting their function and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    4-Hydroxyquinoline: Known for its antimicrobial properties.

    Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline core.

Uniqueness

N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride is unique due to its specific substitutions on the quinoline ring, which confer distinct biological activities and chemical properties compared to other quinoline derivatives .

Properties

CAS No.

853349-65-2

Molecular Formula

C21H26ClN3

Molecular Weight

355.9 g/mol

IUPAC Name

N-[2-(4-ethylphenyl)quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C21H25N3.ClH/c1-4-16-9-11-17(12-10-16)20-15-21(22-13-14-24(2)3)18-7-5-6-8-19(18)23-20;/h5-12,15H,4,13-14H2,1-3H3,(H,22,23);1H

InChI Key

UFXRSPKZZVWXJK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCN(C)C.Cl

Origin of Product

United States

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